molecular formula C7H8N2O4S B8814721 3-(Methylsulfonyl)-2-nitroaniline

3-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B8814721
M. Wt: 216.22 g/mol
InChI Key: JZSYWPDRBGMYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfonyl)-2-nitroaniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the ortho (2nd) position and a methylsulfonyl (-SO₂CH₃) group at the meta (3rd) position on the benzene ring.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

3-methylsulfonyl-2-nitroaniline

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3

InChI Key

JZSYWPDRBGMYLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility : Para-substituted analogs (e.g., 4-position) exhibit better solubility in polar solvents compared to meta-substituted derivatives due to symmetric charge distribution .
  • Reactivity : Steric and electronic effects from substituent positions influence nitration and sulfonation pathways. For example, 5-(methylsulfonyl)-2-nitroaniline shows slower reaction rates in nucleophilic substitutions due to steric crowding .

Comparison with Simple Nitroanilines

Simpler nitroanilines lacking the methylsulfonyl group provide a baseline for understanding the impact of additional substituents:

Compound Name CAS Number Substituents Melting Point (°C) Toxicity (LD₅₀, rat oral) Key Uses References
2-Nitroaniline 88-74-4 -NO₂ (2) 71–73 750 mg/kg Dye precursor; corrosive to skin .
3-Nitroaniline 99-09-2 -NO₂ (3) 114–116 535 mg/kg Intermediate in explosives .
This compound - -NO₂ (2), -SO₂CH₃ (3) Not reported Not reported Hypothesized use in pharmaceuticals .

Key Observations :

  • Thermal Stability : The methylsulfonyl group increases thermal stability compared to simple nitroanilines, as seen in analogs like 4-(methylsulfonyl)-2-nitroaniline (decomposition >200°C) .

Comparison with Nitrosoaniline Derivatives

Nitrosoanilines (e.g., 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) differ in the oxidation state of the nitrogen group (-NO vs. -NO₂):

Property This compound Nitrosoaniline Derivatives
Oxidation State Nitro (-NO₂) Nitroso (-NO)
Reactivity Less prone to redox reactions Highly reactive; forms diazonium salts
Applications Stable intermediates Used in azo-dye synthesis

Key Insight : The nitro group in this compound provides greater stability for storage and handling compared to nitroso derivatives, which require stringent conditions to prevent degradation .

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